molecular formula C13H12N2O2 B11560538 N'-[(E)-furan-2-ylmethylidene]-3-methylbenzohydrazide

N'-[(E)-furan-2-ylmethylidene]-3-methylbenzohydrazide

Cat. No.: B11560538
M. Wt: 228.25 g/mol
InChI Key: LZSYTRACBOBHJM-NTEUORMPSA-N
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Description

N’-[(E)-furan-2-ylmethylidene]-3-methylbenzohydrazide is a compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group R1R2C=NNH2. This compound is synthesized by the condensation of furan-2-carbaldehyde and 3-methylbenzohydrazide. It has gained attention in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-furan-2-ylmethylidene]-3-methylbenzohydrazide typically involves the reaction of furan-2-carbaldehyde with 3-methylbenzohydrazide in the presence of an acid catalyst. The reaction is carried out in a solvent such as ethanol or methanol at room temperature. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-furan-2-ylmethylidene]-3-methylbenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-furan-2-ylmethylidene]-3-methylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-furan-2-ylmethylidene]-3-methylbenzohydrazide involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide
  • N’-[(E)-furan-2-ylmethylidene]benzohydrazide

Uniqueness

N’-[(E)-furan-2-ylmethylidene]-3-methylbenzohydrazide is unique due to the presence of the 3-methyl group on the benzohydrazide moiety. This structural feature can influence its biological activity and chemical reactivity, making it distinct from other similar compounds .

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-3-methylbenzamide

InChI

InChI=1S/C13H12N2O2/c1-10-4-2-5-11(8-10)13(16)15-14-9-12-6-3-7-17-12/h2-9H,1H3,(H,15,16)/b14-9+

InChI Key

LZSYTRACBOBHJM-NTEUORMPSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)N/N=C/C2=CC=CO2

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NN=CC2=CC=CO2

Origin of Product

United States

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